
3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a tetrahydroquinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Formation of the Benzamide Structure: The final step involves the coupling of the tetrahydroquinoline derivative with a benzoyl chloride in the presence of a base such as triethylamine (Et3N) to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit anticancer properties. These compounds can target specific pathways involved in tumor growth and metastasis. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of this compound is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Tetrahydroquinoline derivatives have been found to modulate neurotransmitter systems and exhibit antioxidant properties, which may help in mitigating oxidative stress associated with neuronal damage.
Antimicrobial Properties
There is emerging evidence that this compound and its analogs possess antimicrobial activity against various pathogens. This property could be beneficial for developing new antibiotics or treatments for infections resistant to current therapies.
Case Studies
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in human medicine. Recent studies have employed advanced methodologies such as Next-Generation Risk Assessment (NGRA) to evaluate its toxicity without relying on animal testing. This approach integrates historical data with innovative non-animal testing methods to predict potential adverse effects.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylbenzamide
- N-(2-hydroxy-3-methoxybenzyl)-2-methoxyethanaminium
- Methoxybenzenes
Uniqueness
3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its combination of a methoxy group, a tetrahydroquinoline moiety, and a benzamide structure. This unique combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Biological Activity
3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antiproliferative effects, antioxidant capabilities, and implications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H23N2O3
- Molecular Weight : 345.41 g/mol
The compound features a methoxy group and a tetrahydroquinoline moiety, which are known to influence its biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of related compounds in the same class. For instance, derivatives of tetrahydroquinoline have shown significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-methyl-substituted derivative | MCF-7 | 3.1 |
Cyano-substituted derivative | MCF-7 | 1.2–5.3 |
Hydroxy-substituted derivative | MCF-7 | 4.8 |
These findings suggest that structural modifications can enhance the antiproliferative properties of such compounds, making them promising candidates for cancer therapy .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various spectroscopic methods. The results indicated that certain derivatives exhibited superior antioxidative properties compared to standard antioxidants like BHT (Butylated Hydroxytoluene). Notably, the incorporation of methoxy and hydroxy groups significantly influenced the antioxidant efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Cell Proliferation : Through modulation of signaling pathways associated with cell growth.
- Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative stress in cells.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of tetrahydroquinoline derivatives. It was found that specific substitutions on the benzamide moiety enhanced both the antiproliferative and antioxidative activities. For example:
- Compounds with a methyl group at the nitrogen atom showed selective activity against breast cancer cell lines.
- Hydroxy groups on the phenyl ring were correlated with increased antioxidant activity .
Applications in Drug Development
This compound has been identified as an intermediate in the synthesis of antidiabetic drugs like glibenclamide. Its structural characteristics make it a valuable scaffold for developing new therapeutic agents targeting various diseases, including cancer and diabetes .
Properties
IUPAC Name |
3-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-12-11-22-10-4-6-15-8-9-17(14-19(15)22)21-20(23)16-5-3-7-18(13-16)25-2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIFNFRJFGBRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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